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molecular formula C7H3Cl2IO B8763121 2-Chloro-4-iodobenzoyl chloride

2-Chloro-4-iodobenzoyl chloride

Cat. No. B8763121
M. Wt: 300.90 g/mol
InChI Key: FTYFYADLMBVWBJ-UHFFFAOYSA-N
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Patent
US05763450

Procedure details

A suspension of 66 g of 2-chloro-4-iodo-benzoic acid (I.G.Farbenind. D.R.P. 565411 1930) in 690 ml of benzene is treated at 4° C. with 20.56 ml of thionyl chloride and 0.1 ml of dimethylformamide and the mixture is boiled at reflux under argon for 21 hrs. The reaction mixture is concentrated. Distillation of the residue at 160°/60 Pa yields 51.9 g (74%) of 2-chloro-4-iodo-benzoyl chloride as a colourless liquid.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
20.56 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:14])=O.CN(C)C=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)I
Name
Quantity
690 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.56 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 21 hrs
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 160°/60 Pa

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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